6-Fluoro-3-methylbenzofuran
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Overview
Description
6-Fluoro-3-methylbenzofuran is a fluorinated benzofuran derivative Benzofurans are a class of organic compounds that consist of a fused benzene and furan ringFluorinated benzofurans are of significant interest due to their potential pharmacological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylbenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as Friedel-Crafts alkylation, followed by selective fluorination. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-2-carbaldehyde, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
6-Fluoro-3-methylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Fluorinated benzofurans are investigated for their potential as pharmaceutical agents, particularly in the development of anti-cancer and anti-viral drugs.
Industry: The compound finds applications in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluorobenzofuran: Similar in structure but lacks the methyl group at the 3rd position.
6-Fluorobenzofuran: Lacks the methyl group at the 3rd position.
3-Methylbenzofuran: Lacks the fluorine atom at the 6th position.
Uniqueness: 6-Fluoro-3-methylbenzofuran is unique due to the combined presence of both a fluorine atom and a methyl group, which imparts distinct chemical properties and biological activities. This dual substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-3-methyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVPCUKQLYCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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